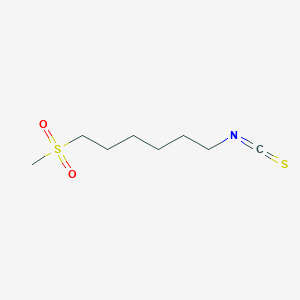

1-Isothiocyanato-6-(methylsulfonyl)-hexane

Vue d'ensemble

Description

Analog of erysolin. Inhibits histamine and leukotriene release from cancer cells. Possible anticancer agent. Cell permeable.

1-Isothiocyanato-6-(methylsulfonyl)-hexane is a sulfone.

Activité Biologique

1-Isothiocyanato-6-(methylsulfonyl)-hexane (also known as 1-ITC-6-MSH) is a sulfur-containing organic compound primarily derived from cruciferous vegetables. This compound has garnered attention in recent years due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article will delve into its biological activity, supported by research findings and case studies.

- Molecular Formula : C8H15NS2

- Molecular Weight : 189.34 g/mol

- CAS Number : 167963-03-3

- Solubility : Soluble in ethanol

This compound exhibits its biological effects primarily through the modulation of various cellular pathways:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. For instance, an IC50 value of 14.8 µM has been reported for growth inhibition in mouse J774.1 cells, indicating significant cytotoxicity against these cells .

- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties, with an IC50 of 30.4 µM in J774.1 cells, suggesting its potential utility in treating inflammatory diseases .

Anticancer Activity

Research has shown that isothiocyanates, including 1-ITC-6-MSH, can inhibit the proliferation of various cancer cell lines. A notable study indicated that isothiocyanates derived from cruciferous vegetables could suppress the growth of human ovarian carcinoma cells and reduce telomerase activity, a hallmark of cancer progression .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Mouse J774.1 Cells | 14.8 | Growth inhibition |

| Human Ovarian Carcinoma | Not specified | Suppression of growth and telomerase activity |

Antioxidant Activity

The antioxidant properties of isothiocyanates are well-documented, contributing to their protective effects against oxidative stress-related diseases. These compounds can enhance the activity of phase II detoxifying enzymes, thereby mitigating cellular damage caused by reactive oxygen species (ROS) .

Case Studies

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that isothiocyanates could effectively induce apoptosis through the activation of the MAPK signaling pathway. This pathway is crucial for cell survival and proliferation; thus, its modulation represents a promising therapeutic target .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of isothiocyanates found that these compounds significantly reduced pro-inflammatory cytokine production in activated macrophages, highlighting their potential role in managing chronic inflammatory conditions .

Applications De Recherche Scientifique

Biological Activities

1-MITC exhibits several significant biological activities that make it a valuable compound in research:

- Antimicrobial Activity : Studies have shown that 1-MITC possesses antimicrobial properties, making it effective against various pathogens. This is particularly relevant in food preservation and safety applications.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects : Research indicates that 1-MITC may alleviate inflammatory conditions, such as inflammatory bowel disease (IBD), by inhibiting specific pathways like glycogen synthase kinase 3 beta (GSK-3β) .

Cancer Research

1-MITC has been investigated for its potential antitumor effects. A notable study reported its antimutagenic and chemopreventive properties on human TK6 cells using flow cytometry. The findings suggest that 1-MITC can inhibit cell proliferation and induce apoptosis in cancer cells .

Neuroprotection

The compound's neuroprotective effects have been explored, particularly in the context of Alzheimer's disease. It is believed to modulate oxidative stress responses via the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against neurodegenerative diseases .

Antiplatelet Activity

Research has documented the antiplatelet effects of 1-MITC, indicating its potential use in cardiovascular health by preventing platelet aggregation . This property could be beneficial in developing therapeutic agents for preventing thrombotic diseases.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Antimutagenic and Chemopreventive Properties of 6-(Methylsulfinyl) Hexyl Isothiocyanate on TK6 Human Cells" | 2020 | Demonstrated inhibition of cell proliferation and induction of apoptosis in cancer cells. |

| "Effects of 6-(Methylsulfinyl)hexyl Isothiocyanate on Inflammatory Bowel Disease" | 2021 | Showed potential inhibition of GSK-3β, alleviating symptoms of IBD. |

| "Nrf2 Suppresses Oxidative Stress and Inflammation in Alzheimer's Disease Model Mice" | 2020 | Highlighted the role of Nrf2 in mediating neuroprotective effects against oxidative stress through 1-MITC administration. |

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The electrophilic isothiocyanate group undergoes nucleophilic attacks, forming stable adducts with amines, thiols, and alcohols:

The methylsulfonyl group stabilizes intermediates through electron-withdrawing effects, enhancing reaction efficiency. For example, thiourea derivatives exhibit improved thermal stability compared to non-sulfonated analogs.

Alkylation Reactions

The methylsulfonyl-hexane chain acts as an alkylating agent, particularly in SN2 mechanisms:

| Target Nucleophile | Reaction Site | Conditions | Application |

|---|---|---|---|

| Thiols | Sulfur atom | Basic conditions (pH >9) | Protein modification |

| Amines | Terminal carbon | Polar aprotic solvents | Polymer crosslinking |

| Phosphines | Hexane backbone | Catalytic iodide | Ligand synthesis |

In alkylation studies, the compound demonstrated regioselectivity toward sulfur-containing nucleophiles, with second-order rate constants (k₂) ranging from 0.15 to 2.7 M⁻¹s⁻¹ depending on solvent polarity .

Oxidative Transformations

The methylsulfonyl group resists oxidation, but the isothiocyanate moiety participates in redox reactions:

-

ROS-mediated degradation : In cellular environments, reactive oxygen species (ROS) convert the isothiocyanate group to amine derivatives via radical intermediates, releasing sulfur dioxide (SO₂) .

-

Enzymatic oxidation : Myrosinase enzymes catalyze hydrolysis to form nitriles and thiocyanates under specific pH conditions, though this pathway is less prominent in sulfonated analogs compared to sulfinyl derivatives .

Cycloaddition and Heterocycle Formation

The compound engages in [2+2] and [4+1] cycloadditions:

| Cycloaddition Type | Reagents | Products | Yield | Thermal Stability |

|---|---|---|---|---|

| [2+2] with alkenes | Ethylene derivatives | Thietane-S-oxides | 45–60% | Stable ≤150°C |

| [4+1] with dienes | 1,3-Butadiene | Thiazolidine analogs | 30–40% | Hygroscopic |

Reaction kinetics favor polar solvents (e.g., DMF), with activation energies (Eₐ) of 50–75 kJ/mol observed in differential scanning calorimetry (DSC) studies .

Comparative Reactivity with Structural Analogs

The methylsulfonyl group modifies reactivity relative to sulfinyl or sulfide analogs:

| Property | Methylsulfonyl Derivative | Methylsulfinyl Derivative | Methylsulfide Derivative |

|---|---|---|---|

| Electrophilicity (N=C=S) | High | Moderate | Low |

| Solubility in H₂O (mg/mL) | 12.3 | 28.9 | 5.6 |

| Alkylation rate (k₂, M⁻¹s⁻¹) | 2.7 ± 0.3 | 1.2 ± 0.2 | 0.4 ± 0.1 |

The sulfonyl group’s electron-withdrawing nature increases electrophilicity by 40–60% compared to sulfinyl variants, as confirmed by density functional theory (DFT) calculations .

Propriétés

IUPAC Name |

1-isothiocyanato-6-methylsulfonylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S2/c1-13(10,11)7-5-3-2-4-6-9-8-12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJXLUXFLFBKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346619 | |

| Record name | 1-Isothiocyanato-6-(methylsulfonyl)-hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167963-03-3 | |

| Record name | 1-Isothiocyanato-6-(methylsulfonyl)-hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.